molecular formula C6H10N2O2 B8520877 2-(Hydroxyimino)-3-methoxy-3-methylbutanenitrile CAS No. 86452-24-6

2-(Hydroxyimino)-3-methoxy-3-methylbutanenitrile

Cat. No. B8520877
CAS RN: 86452-24-6
M. Wt: 142.16 g/mol
InChI Key: OUNQMEAWCHUFCB-UHFFFAOYSA-N
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Patent
US05387607

Procedure details

53.6 g (0.46 mol) of 2-methoxy-2-methylpropionaldehyde oxime in ether (about 1 M) are initially taken at from -5° to -10° C. 35.8 g (0.5 mol) of chlorine gas are passed in, after which stirring is carried out for 1 hour at this temperature and the mixture is then evaporated down at 10° C. and the residue is taken up in diethyl ether. 24.7 g (0.5 mol) of sodium cyanide in 375 ml of 20:1 methanol/H2O are initially taken at 10° C. and the above ethereal solution is rapidly added dropwise. After 4 hours at room temperature, the mixture is filtered under suction and the residue is washed with twice 100 ml of methanol. The combined solutions are evaporated down and the residue is partitioned between methyl tert-butyl ether and water. Drying the organic phase over Na2SO4, evaporating down and crystallizing from dichloromethane-/n-hexane give 41.1 g (63% of theory) of a white powder of melting point 102°-104° C.
Name
2-methoxy-2-methylpropionaldehyde oxime
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
375 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[CH:4]=[N:5][OH:6].ClCl.[C-:11]#[N:12].[Na+]>CCOCC.CO.O>[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[C:4](=[N:5][OH:6])[C:11]#[N:12] |f:2.3,5.6|

Inputs

Step One
Name
2-methoxy-2-methylpropionaldehyde oxime
Quantity
53.6 g
Type
reactant
Smiles
COC(C=NO)(C)C
Step Two
Name
Quantity
35.8 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
24.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
375 mL
Type
solvent
Smiles
CO.O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are initially taken at from -5° to -10° C
CUSTOM
Type
CUSTOM
Details
the mixture is then evaporated down at 10° C.
CUSTOM
Type
CUSTOM
Details
are initially taken at 10° C.
ADDITION
Type
ADDITION
Details
the above ethereal solution is rapidly added dropwise
WAIT
Type
WAIT
Details
After 4 hours at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered under suction
WASH
Type
WASH
Details
the residue is washed with twice 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
The combined solutions are evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between methyl tert-butyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying the organic phase over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporating down
CUSTOM
Type
CUSTOM
Details
crystallizing from dichloromethane-/n-hexane
CUSTOM
Type
CUSTOM
Details
give 41.1 g (63% of theory) of a white powder of melting point 102°-104° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(C(C#N)=NO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.